Iodophenpropit dihydrobromide
Overview
Description
Iodophenpropit dihydrobromide is a selective H3 antagonist with high affinity . It is a potent and selective histamine H3 receptor antagonist .
Synthesis Analysis
The synthesis of Iodophenpropit dihydrobromide involves S-[3-(4(5)-imidazolyl)propyl]-N-[2-(4-[125I]-iodophenylethyl]isothiourea sulfate . The compound is a new probe for histamine H3 receptor binding sites .Molecular Structure Analysis
The molecular formula of Iodophenpropit dihydrobromide is C15H19IN4S.2HBr . Its molecular weight is 576.13 .Chemical Reactions Analysis
Iodophenpropit dihydrobromide is a very potent H3 receptor antagonist and shows only a moderate affinity for the H1 and H2 receptor . It inhibits 5-hydroxytryptamine (5-HT) responses .Physical And Chemical Properties Analysis
Iodophenpropit dihydrobromide is soluble to 25 mM in water . It is stored at +4°C .Scientific Research Applications
Radioligand for Histamine H3 Receptor Studies
Iodophenpropit dihydrobromide has been utilized as a radiolabeled histamine H3 receptor antagonist. The binding of [125I]iodophenpropit to rat cortex membranes is selective, saturable, readily reversible, and of high affinity. This makes it a suitable ligand for histamine H3 receptor binding studies (Jansen, Rademaker, Bast, & Timmerman, 1992).
Antiepileptic Potential
Iodophenpropit dihydrobromide has shown potential in the treatment of epilepsy. It demonstrated a potent effect in inhibiting amygdaloid kindled seizures in rats, suggesting its usefulness for the treatment of partial epilepsy and/or secondary generalized seizures in humans (Harada, Fujii, Hirai, Shinomiya, & Kamei, 2004).
Synthesis and Characterization
The synthesis and characterization of iodophenpropit dihydrobromide, specifically S-[3-(4(5)-imidazolyl)propyl],N-[2-(4-{125I}-iodophenyl)ethyl]isothiourea sulfate, have been reported. The compound was prepared with high specific activity and chemical and radiochemical purity, further supporting its use in scientific research (Menge, Goot, Timmerman, Eersels, & Herscheid, 1992).
Brain Penetration Studies
Research on the brain penetration of histamine H3 receptor antagonists, using [125I]iodophenpropit binding, has provided insights into the efficiency of these drugs in crossing the blood-brain barrier. This research aids in understanding the pharmacological behavior of histamine H3 antagonists in the central nervous system (Mochizuki, Jansen, Leurs, Windhorst, Yamatodani, Maeyama, & Timmerman, 1996).
Radiopaque Contrast Media Studies
Iodophenpropit dihydrobromide has been referenced in studies involving radiopaque contrast media, particularly in evaluating the physico-chemical features, systemic toxicity, and effects on various biological systems of contrast agents (Felder, Pitre, & Tirone, 1977).
Histamine H3 Receptor Characterization in Mouse Brain
Iodophenpropit dihydrobromide has been used to characterize histamine H3 receptors in mouse brain, providing insights into the pharmacology of H3 receptors and their distribution in different brain regions (Jansen, Mochizuki, Maeyama, Leurs, & Timmerman, 2000).
Receptor Selectivity Studies
The selectivity of iodophenpropit dihydrobromide as a histamine H3 receptor antagonist has been evaluated, along with its interactions with other receptors. This helps in understanding the specificity and potential off-target effects of the compound (Leurs, Tulp, Menge, Adolfs, Zuiderveld, & Timmerman, 1995).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSOGNBLIWPCMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br2IN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodophenpropit dihydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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